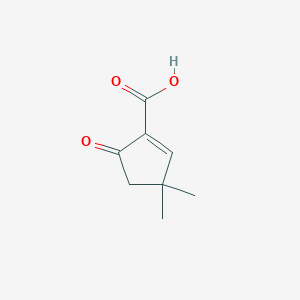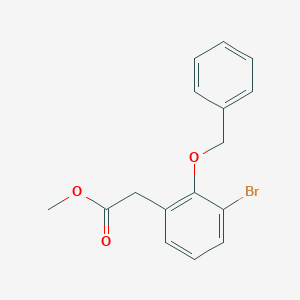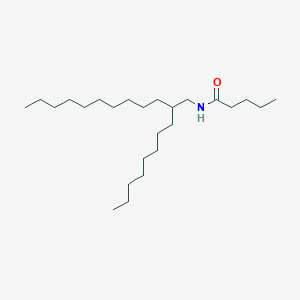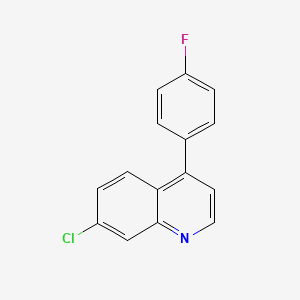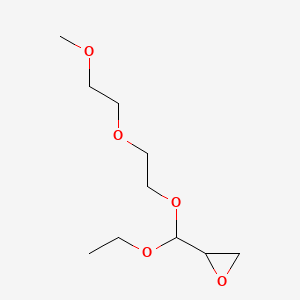
2-(2,5,8,10-Tetraoxadodecan-9-YL)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5,8,10-Tetraoxadodecan-9-YL)oxirane is a chemical compound with the molecular formula C10H20O5 It is known for its unique structure, which includes an oxirane ring and multiple ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5,8,10-Tetraoxadodecan-9-YL)oxirane typically involves the reaction of an appropriate precursor with an epoxidizing agent. One common method is the reaction of a polyether alcohol with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure the selective formation of the oxirane ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,5,8,10-Tetraoxadodecan-9-YL)oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols. Substitution reactions can result in a variety of substituted ethers.
Scientific Research Applications
2-(2,5,8,10-Tetraoxadodecan-9-YL)oxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,5,8,10-Tetraoxadodecan-9-YL)oxirane involves the reactivity of the oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can proceed through various pathways, depending on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved are primarily related to the chemical reactivity of the oxirane ring and its interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5,8,11-Tetraoxadodec-1-yl)oxirane
- 2-(2,5,8,11-Tetraoxapentadec-1-yl)oxirane
- Etoglucid
Uniqueness
2-(2,5,8,10-Tetraoxadodecan-9-YL)oxirane is unique due to its specific arrangement of ether linkages and the presence of the oxirane ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in synthetic chemistry and materials science.
Properties
CAS No. |
489438-43-9 |
|---|---|
Molecular Formula |
C10H20O5 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-[ethoxy-[2-(2-methoxyethoxy)ethoxy]methyl]oxirane |
InChI |
InChI=1S/C10H20O5/c1-3-13-10(9-8-15-9)14-7-6-12-5-4-11-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
UTVVQBDRSFSZFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1CO1)OCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14252766.png)
![3,6-Dioxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14252770.png)
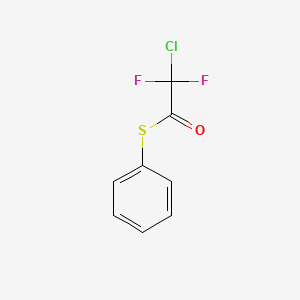
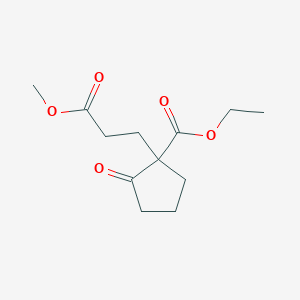
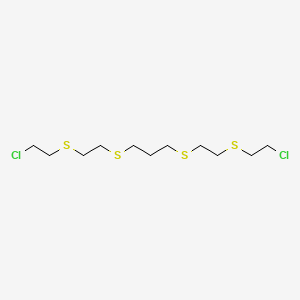

![N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide](/img/structure/B14252807.png)
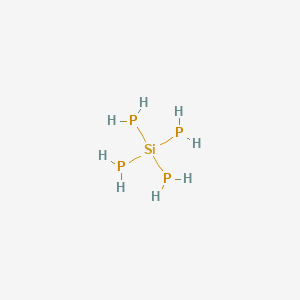
![Ethanol, 2,2'-[[2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]ethyl]imino]bis-](/img/structure/B14252823.png)
